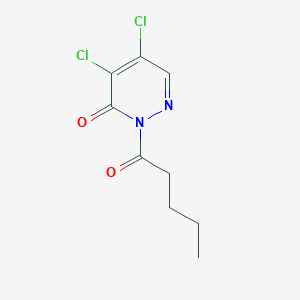
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone, also known as DCP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DCP has been found to exhibit potent biological activities, making it a promising candidate for use in pharmaceuticals, agrochemicals, and other industries.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell signaling pathways. For example, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
Biochemische Und Physiologische Effekte
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. In vivo studies have shown that 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can inhibit tumor growth, reduce inflammation, and protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone in lab experiments is its potent biological activities, which can provide valuable insights into various cellular processes. Additionally, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is its potential toxicity, which could limit its use in certain experiments. Additionally, the mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone. One area of interest is the development of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone and its potential toxic effects. Finally, the potential applications of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone in the agrochemical and food industries should be further explored.
Synthesemethoden
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can be synthesized through a multistep process starting with the reaction of 2,3-dichloropyridine with 1-pentanone, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The yield of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone obtained from this method is around 60%, making it a relatively efficient process for large-scale production.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields. In pharmaceuticals, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for use in agrochemicals. Additionally, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to have antioxidant properties, which could be useful in the food industry.
Eigenschaften
CAS-Nummer |
155164-65-1 |
|---|---|
Produktname |
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone |
Molekularformel |
C9H10Cl2N2O2 |
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
4,5-dichloro-2-pentanoylpyridazin-3-one |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-2-3-4-7(14)13-9(15)8(11)6(10)5-12-13/h5H,2-4H2,1H3 |
InChI-Schlüssel |
IRTYFKFEHWLYEZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Kanonische SMILES |
CCCCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Andere CAS-Nummern |
155164-65-1 |
Synonyme |
4,5-dichloro-2-pentanoyl-pyridazin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



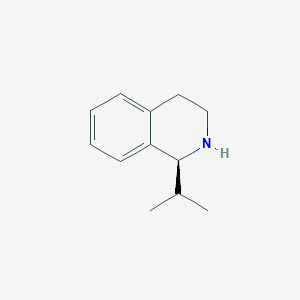
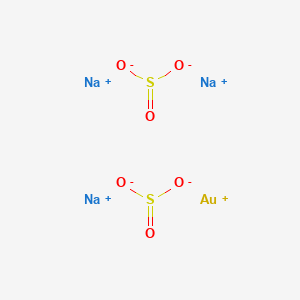

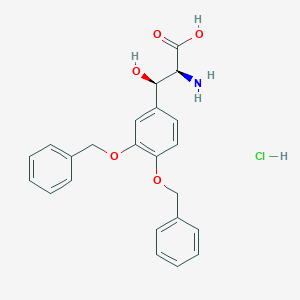

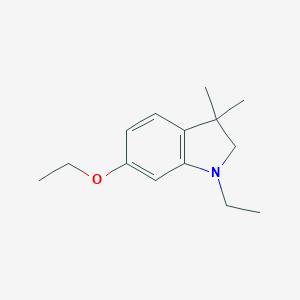
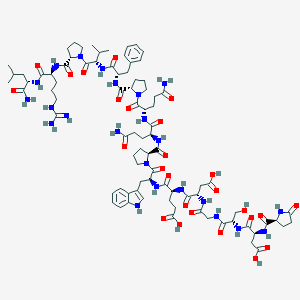


![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
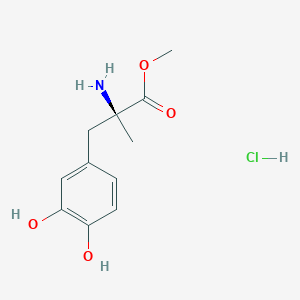
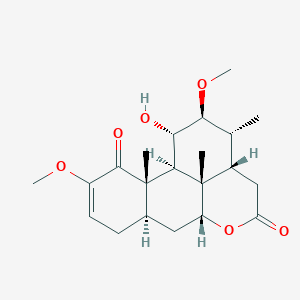
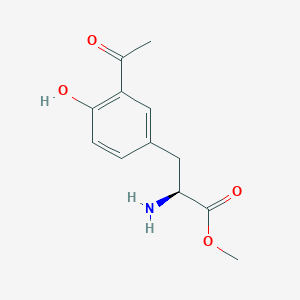
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)